molecular formula C9H7BrClNO2 B1421092 Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate CAS No. 1142192-22-0

Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate

Cat. No. B1421092
M. Wt: 276.51 g/mol
InChI Key: HABAMKVCMCFJDP-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate” is a chemical compound with the empirical formula C9H7BrClNO2 . It has a molecular weight of 276.51 . This compound is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate” can be represented by the SMILES string COC(=O)C=Cc1ccc(Br)nc1Cl . This indicates that the molecule contains a bromine and a chlorine atom attached to a pyridine ring, which is further connected to an acrylate group.


Physical And Chemical Properties Analysis

“Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate” is a solid compound . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Polymerization

  • Preparation of Substituted 5‐Aziandoles : This study discusses the use of similar compounds in the synthesis of azaindoles, highlighting the role of methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate derivatives in organic syntheses and cyclization reactions (Roy, Boisvert, & Leblanc, 2007).
  • Polymerization of Cyclic Monomers : Investigates the radical homopolymerization of methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate related compounds, leading to polymers with specific properties (Moszner, Zeuner, Fischer, Rheinberger, Meijere, & Bagutski, 2003).

Catalysis and Chemical Reactions

  • Efficient and Fast Heck Vinylation : Describes the use of methyl acrylate in Heck vinylation, a key reaction in organic synthesis, which might be relevant for the application of Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate (Robert et al., 2005).
  • Catalytic Applications of Pyridine Bridged Dicarbene Ligand : Examines how pyridine-based ligands, related to methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate, can be used in catalysis, particularly in palladium-catalyzed reactions (Nielsen, Cavell, Skelton, & White, 2002).

Materials Science and Engineering

  • Enhanced Anticorrosion of Methyl Acrylate : Investigates the application of methyl acrylate, a compound structurally similar to Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate, in improving corrosion inhibition for steel, highlighting the potential of such compounds in material sciences (Xia et al., 2015).

Optical and Electronic Properties

  • Ultrafast Third-Order Nonlinear Optical Response : Discusses the nonlinear optical properties of pyrene derivatives, which can be relevant for understanding the optical properties of Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate-related compounds in optoelectronics (Shi et al., 2017).

properties

IUPAC Name

methyl (E)-3-(6-bromo-2-chloropyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO2/c1-14-8(13)5-3-6-2-4-7(10)12-9(6)11/h2-5H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABAMKVCMCFJDP-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(N=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(N=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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